An In-depth Technical Guide to N-(3-aminopropyl)-3-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(3-aminopropyl)-3-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-aminopropyl)-3-methylfuran-2-carboxamide, a novel carboxamide derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to project its characteristics. The guide details a robust, step-by-step synthesis protocol, predicted analytical data for characterization, and a discussion of its potential biological significance based on the known activities of related furan-based compounds. This paper is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding and a practical framework for the synthesis and evaluation of this compound.
Introduction and Rationale
Furan-2-carboxamides represent a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry. The furan scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of an amide linkage and an additional functional group, such as a primary amine, can further enhance the therapeutic potential by enabling specific interactions with biological targets.
N-(3-aminopropyl)-3-methylfuran-2-carboxamide is a derivative that combines the furan-2-carboxamide core with a flexible aminopropyl side chain. The methyl group at the 3-position of the furan ring is anticipated to influence the electronic and steric properties of the molecule, potentially modulating its biological activity and metabolic stability. The terminal primary amine offers a site for further chemical modification or for forming ionic interactions with biological macromolecules. This guide provides a detailed exploration of the projected chemical properties, a reliable synthesis route, and the expected analytical characteristics of this compound, laying the groundwork for its future investigation and application.
Chemical and Physical Properties
The precise experimental determination of the physicochemical properties of N-(3-aminopropyl)-3-methylfuran-2-carboxamide has not been extensively reported. However, based on its chemical structure and data from analogous compounds such as N-(3-aminopropyl)furan-2-carboxamide[3][4] and 3-methylfuran-2-carboxamide[5], we can project the following properties:
| Property | Projected Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely, especially at acidic pH due to the presence of the primary amine. |
| Boiling Point | > 300 °C (estimated) |
| Melting Point | Not established, but likely in the range of 100-150 °C |
| CAS Number | Not assigned |
Chemical Structure:
Caption: Proposed synthesis workflow for N-(3-aminopropyl)-3-methylfuran-2-carboxamide.
Step 1: Synthesis of 3-Methyl-2-furoic acid
While 3-methyl-2-furoic acid is commercially available, it can also be synthesized from methyl 3-methyl-2-furoate via saponification. [6]
-
Procedure: A mixture of methyl 3-methyl-2-furoate (0.25 mole) and 80 mL of 20% aqueous sodium hydroxide is heated under reflux for 2 hours. [6]The solution is then cooled and acidified with concentrated hydrochloric acid. [6]The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-methyl-2-furoic acid. [6]
Step 2: Amide Coupling to form N-(3-aminopropyl)-3-methylfuran-2-carboxamide
This step involves the coupling of 3-methyl-2-furoic acid with 1,3-diaminopropane. A common and effective method is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).
-
Materials:
-
3-Methyl-2-furoic acid (1.0 eq)
-
1,3-diaminopropane (1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve 3-methyl-2-furoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 1,3-diaminopropane (1.2 eq) and TEA (2.5 eq) in DCM.
-
Slowly add the solution of 1,3-diaminopropane to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM/Methanol as the eluent to obtain the pure N-(3-aminopropyl)-3-methylfuran-2-carboxamide.
-
Analytical Characterization (Predicted)
The structural confirmation of the synthesized N-(3-aminopropyl)-3-methylfuran-2-carboxamide would rely on standard analytical techniques. The following are the predicted spectral data based on the analysis of structurally similar compounds. [7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3, δ, ppm):
-
~7.25 (d, 1H): Furan ring proton at position 5.
-
~6.20 (d, 1H): Furan ring proton at position 4.
-
~3.45 (q, 2H): Methylene protons adjacent to the amide nitrogen (-CH 2-NHCO-).
-
~2.80 (t, 2H): Methylene protons adjacent to the primary amine (-CH 2-NH2).
-
~2.30 (s, 3H): Methyl protons on the furan ring (-CH 3).
-
~1.75 (quint, 2H): Central methylene protons of the propyl chain (-CH2-CH 2-CH2-).
-
~1.50 (br s, 2H): Primary amine protons (-NH2 ).
-
Amide proton (-NH-): A broad singlet, chemical shift can be variable.
-
-
13C NMR (100 MHz, CDCl3, δ, ppm):
-
~160.0: Amide carbonyl carbon (C =O).
-
~148.0: Furan ring carbon at position 2 (C -CONH).
-
~142.0: Furan ring carbon at position 5 (C H).
-
~120.0: Furan ring carbon at position 3 (C -CH3).
-
~115.0: Furan ring carbon at position 4 (C H).
-
~40.0: Methylene carbon adjacent to the primary amine (-C H2-NH2).
-
~38.0: Methylene carbon adjacent to the amide nitrogen (-C H2-NHCO-).
-
~30.0: Central methylene carbon of the propyl chain (-CH2-C H2-CH2-).
-
~12.0: Methyl carbon (-C H3).
-
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. [10][11][12]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]+ would be approximately 183.1133, corresponding to the molecular formula C9H15N2O2+.
Infrared (IR) Spectroscopy
-
Key IR Absorptions (cm-1):
-
~3300-3400: N-H stretching vibrations of the primary amine and amide.
-
~2850-2950: C-H stretching vibrations of the alkyl groups.
-
~1640: C=O stretching vibration of the amide (Amide I band).
-
~1540: N-H bending vibration of the amide (Amide II band).
-
Potential Applications and Biological Significance
While the specific biological activities of N-(3-aminopropyl)-3-methylfuran-2-carboxamide have not been reported, the furan-2-carboxamide scaffold is a well-established pharmacophore. Derivatives of this class have demonstrated a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: Numerous furan derivatives have been reported to possess significant antibacterial and antifungal properties. [1][2]The presence of the aminopropyl side chain could enhance these activities by facilitating interactions with microbial cell membranes.
-
Anticancer Activity: Carboxamide derivatives containing the furan moiety have been investigated for their potential as anticancer agents. [1][7][13]For instance, N-(3-aminopropyl)-5-(hydroxymethyl)furan-2-carboxamide has been synthesized and studied in the context of developing new therapeutic agents. [7][13]
-
Enzyme Inhibition: The structural features of N-(3-aminopropyl)-3-methylfuran-2-carboxamide make it a candidate for screening as an enzyme inhibitor. The amide and amine functionalities can participate in hydrogen bonding interactions within an enzyme's active site.
-
Chemical Building Block: The primary amine group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes the title compound a valuable intermediate in diversity-oriented synthesis. [14]
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential applications of N-(3-aminopropyl)-3-methylfuran-2-carboxamide. By leveraging data from structurally related compounds, a robust framework for the synthesis and characterization of this novel molecule has been established. The presented information is intended to serve as a valuable resource for researchers and scientists, encouraging further investigation into the properties and potential utility of this and related furan-2-carboxamide derivatives in various scientific disciplines, particularly in the realm of medicinal chemistry. The proposed synthesis protocol is based on well-established and reliable chemical transformations, offering a high probability of success for those seeking to prepare this compound for further study.
References
-
Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]
-
ChemSynthesis. 3-methyl-2-furoic acid. [Link]
-
Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Syntheses. 2-Furoic acid, 3-methyl-. [Link]
-
ResearchGate. Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide.... [Link]
-
Matrix Fine Chemicals. 3-METHYLFURAN-2-CARBOXYLIC ACID. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
PubChem. N-[3-(3-aminopropoxy)phenyl]furan-2-carboxamide. [Link]
-
PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
precisionFDA. 5-(N-METHYL-2-AMINOPROPYL)BENZOFURAN. [Link]
-
ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]
-
MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]
-
International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijabbr.com [ijabbr.com]
- 3. 116784-81-7|N-(3-Aminopropyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]
- 4. N-(3-Aminopropyl)furan-2-carboxamide hydrochloride | 1185299-10-8 [sigmaaldrich.com]
- 5. 84374-70-9|3-Methylfuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. carlroth.com [carlroth.com]
- 13. researchgate.net [researchgate.net]
- 14. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
